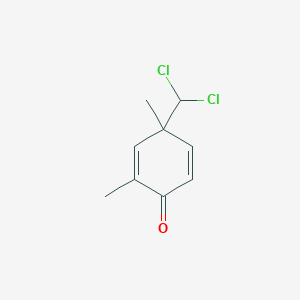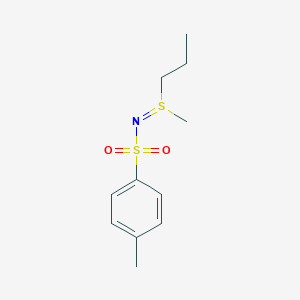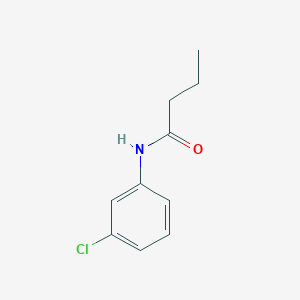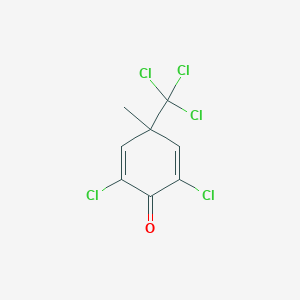
3-Benzhydrylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydrylpyridine, also known as 3-BP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising anticancer activity.
Mécanisme D'action
The exact mechanism of action of 3-Benzhydrylpyridine is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to inhibit the mitochondrial respiratory chain complex II, leading to the production of reactive oxygen species and subsequent induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anticancer activity, 3-Benzhydrylpyridine has also been found to exhibit neuroprotective effects. It has been shown to protect against oxidative stress-induced neuronal cell death and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Benzhydrylpyridine in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility in water and limited availability may pose challenges in its use in certain experiments.
Orientations Futures
Future research on 3-Benzhydrylpyridine should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties to improve its efficacy and reduce toxicity. Moreover, its potential applications in other diseases, such as neurodegenerative disorders, should be explored. Additionally, the development of novel derivatives of 3-Benzhydrylpyridine with improved properties may lead to the discovery of more potent and selective anticancer agents.
In conclusion, 3-Benzhydrylpyridine has shown promising anticancer and neuroprotective activity in preclinical studies. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use. Its potential applications in other diseases and the development of novel derivatives should also be explored.
Méthodes De Synthèse
The synthesis of 3-Benzhydrylpyridine involves the reaction of benzhydryl chloride with 3-cyanopyridine in the presence of a base. This method has been reported to yield a high purity of 3-Benzhydrylpyridine with good yields.
Applications De Recherche Scientifique
3-Benzhydrylpyridine has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anticancer activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancer. Moreover, it has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
3678-71-5 |
|---|---|
Nom du produit |
3-Benzhydrylpyridine |
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
3-benzhydrylpyridine |
InChI |
InChI=1S/C18H15N/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,18H |
Clé InChI |
HGVLJGHVYCBNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Autres numéros CAS |
3678-71-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



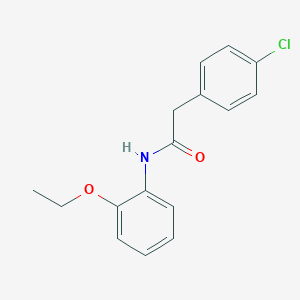
![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
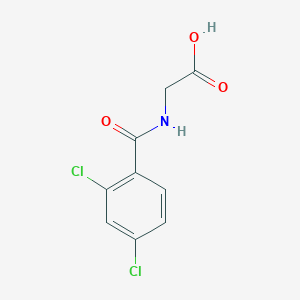
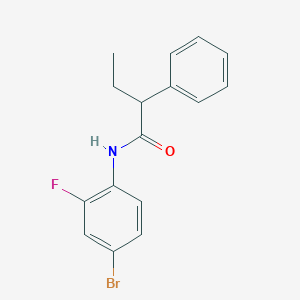
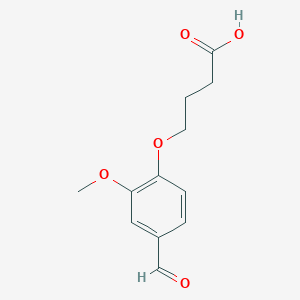
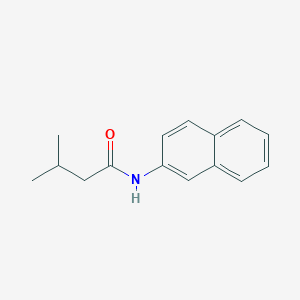
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
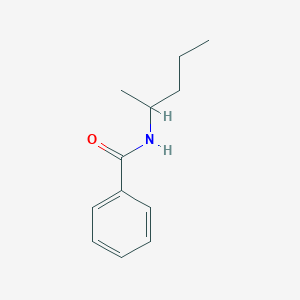
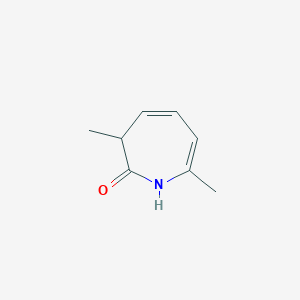
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
